C4-Amino vs. C4-Chloro: H-Bond Donor Contrast
Replacing the 4-chloro group in the common intermediate Ethyl 6-bromo-4-chloroquinoline-3-carboxylate with a methylamino group introduces a hydrogen bond donor (HBD). The target compound has a HBD count of 1, while the 4-chloro analog has a count of 0 [1][2]. This is a key differentiator for modulating target interactions, as the presence of an HBD can be essential for kinase hinge-binding motifs, a requirement not met by the 4-chloro scaffold.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: 0 |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Computed property in PubChem (Cactvs 3.4.6.11) [1][2] |
Why This Matters
The presence or absence of a hydrogen bond donor is a binary, non-negotiable pharmacophoric feature; the 4-chloro analog is chemically incapable of acting as an HBD, rendering it unsuitable for binding modes that require one.
- [1] PubChem. Compound Summary for CID 46397819, Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate. U.S. National Library of Medicine, 2026. View Source
- [2] PubChem. Compound Summary for CID 11221052, Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. U.S. National Library of Medicine, 2026. View Source
